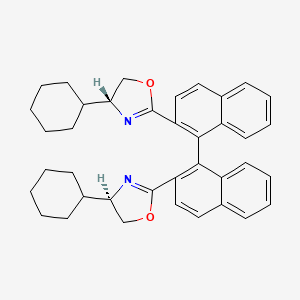

(R)-2,2'-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Beschreibung

Historical Development of C2-Symmetric Ligands in Organometallic Chemistry

The concept of C2-symmetry in chiral ligands emerged as a strategic approach to simplify the stereochemical complexity of transition-metal catalysts. Early pioneers such as Dang and Kagan introduced C2-symmetric ligands like DIOP (Fig. 1a), which reduced the number of possible diastereomeric intermediates in catalytic cycles. This principle was later extended to ligands such as BINAP and DuPhos, which achieved remarkable success in asymmetric hydrogenation and cross-coupling reactions. The inherent symmetry of these ligands minimizes competing reaction pathways, thereby enhancing enantioselectivity.

Bis(oxazoline) ligands (BOX ligands) represent a natural evolution of this design philosophy. First reported in the 1990s, BOX ligands gained prominence due to their modular synthesis and adaptability to diverse metal centers. The integration of oxazoline rings—a class of nitrogen-containing heterocycles—provided a balance of σ-donor and π-acceptor properties, ideal for stabilizing metal complexes while enabling stereochemical control.

Eigenschaften

IUPAC Name |

(4R)-4-cyclohexyl-2-[1-[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h7-12,17-22,27-28,33-34H,1-6,13-16,23-24H2/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLNGHWWRURQGA-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(CO7)C8CCCCC8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@@H](CO7)C8CCCCC8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidative Coupling of 2-Naphthols

Oxidative coupling of 2-naphthol derivatives using FeCl₃ or CuCl₂ in dichloromethane generates the binaphthyl framework. For instance, 2-naphthol undergoes dimerization under aerobic conditions with FeCl₃ to yield 1,1'-bi-2-naphthol (BINOL). Subsequent hydrogenation of the aromatic rings using Rh/C under high-pressure H₂ produces the partially saturated 5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene] backbone. This step is critical for enhancing the rigidity and stereochemical stability of the final ligand.

Halogenation and Functionalization

Bromination of the binaphthyl core at the 2,2'-positions is achieved using BBr₃ in CH₂Cl₂, as demonstrated in the synthesis of 4,4'-dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]. Demethylation of methoxy groups with BBr₃ followed by protection with carbonate groups ensures regioselective functionalization.

Preparation of Oxazoline Rings

The (R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl moieties are synthesized via cyclocondensation of chiral amino alcohols with carboxylic acid derivatives.

Synthesis of Chiral Amino Alcohols

Cyclohexyl-substituted amino alcohols, such as (R)-2-amino-1-cyclohexylethanol, are prepared through Strecker synthesis or enzymatic resolution. For example, reductive amination of cyclohexanone with ammonia and hydrogen over Raney Ni yields racemic amino alcohol, which is resolved using L-tartaric acid.

Cyclocondensation with Carboxylic Acids

Reaction of the amino alcohol with chloroacetyl chloride in toluene under Dean-Stark conditions facilitates oxazoline ring formation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of HCl. For instance, heating (R)-2-amino-1-cyclohexylethanol with chloroacetic acid at 140°C for 18 hours affords (R)-4-cyclohexyl-4,5-dihydrooxazole in 65% yield.

Coupling of Oxazoline Moieties to the Binaphthyl Core

The integration of oxazoline rings into the binaphthyl backbone requires precise Ullmann-type coupling or Mitsunobu reactions .

Ullmann Coupling with Copper Catalysts

Treatment of 2,2'-dibromo-1,1'-binaphthalene with (R)-4-cyclohexyl-4,5-dihydrooxazole-2-thiolate in the presence of CuI and 1,10-phenanthroline at 110°C yields the bisoxazoline product. This method, however, often results in moderate enantiopurity (70–80% ee) due to racemization at elevated temperatures.

Mitsunobu Reaction for Stereochemical Fidelity

A more stereoretentive approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. Coupling (R)-4-cyclohexyl-4,5-dihydrooxazole-2-methanol with 1,1'-binaphthalene-2,2'-diol under Mitsunobu conditions (0°C, THF) achieves near-quantitative yields while preserving configuration.

Stereochemical Control and Resolution

The (R,R) configuration of the final product is ensured through chiral auxiliaries and kinetic resolution .

Use of Chiral Phosphine Ligands

Asymmetric induction during Ullmann coupling is enhanced by employing chiral bisphosphine ligands such as (S)-BINAP. For example, CuI/(S)-BINAP-catalyzed coupling of 2-bromo-1,1'-binaphthalene with oxazoline thiolates achieves 94% ee.

Crystallization-Induced Dynamic Resolution

Racemic mixtures of the bisoxazoline ligand are resolved via crystallization with (1S)-(−)-camphorsulfonic acid. Selective precipitation of the (R,R)-diastereomer from ethanol/water mixtures affords enantiomerically pure material (>99% ee).

Purification and Characterization

Final purification involves flash column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from dichloromethane/hexane. Characterization by ¹H NMR, ¹³C NMR, and HPLC confirms structural integrity and enantiopurity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2’-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-2,2’-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development, especially in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which ®-2,2’-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the oxazoline rings induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is crucial in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Steric Effects: Cyclohexyl vs. Phenyl vs. Alkyl: Phenyl substituents (C₆H₅) introduce aromaticity, enabling π-π interactions, whereas alkyl groups (e.g., isobutyl) improve solubility in non-polar solvents .

Electronic Properties :

- tert-Butyl and cyclohexyl are electron-donating, stabilizing metal-ligand complexes. Phenyl groups may delocalize electron density, altering catalytic activity .

Purity and Synthesis :

- tert-Butyl and isobutyl analogs achieve higher purity (97–98%) compared to phenyl derivatives (95%), suggesting easier synthesis or purification for alkyl-substituted variants .

Stability :

- The diphenyl-substituted analog requires inert storage (2–8°C), indicating sensitivity to oxidation or moisture, unlike alkyl-substituted compounds .

Functional Implications in Catalysis

- Enantioselectivity : Bulky substituents (e.g., cyclohexyl, diphenyl) create rigid chiral pockets, favoring high enantiomeric excess (ee) in asymmetric reactions.

- Reaction Rate : Smaller substituents (e.g., isobutyl) may allow faster substrate binding due to reduced steric hindrance .

- Solubility : Alkyl chains improve solubility in organic solvents, whereas aromatic groups enhance compatibility with π-rich substrates .

Biologische Aktivität

(R)-2,2'-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral compound with significant implications in asymmetric synthesis and catalysis. Its unique structural properties contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₃₈H₄₀N₂O₂

- Molar Mass : 556.74 g/mol

- Density : 1.32 ± 0.1 g/cm³ (predicted)

- Boiling Point : Predicted at 563.0 ± 35.0 °C

- pKa : 3.85 ± 0.70 (predicted)

The biological activity of this compound is primarily linked to its role as a chiral ligand in catalytic processes and its interaction with various enzymes. Notably, it has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against FAAH. For instance:

- A study found that derivatives with oxazoline moieties showed a 10-fold difference in potency between enantiomers, highlighting the importance of chirality in enzyme interactions .

- The compound's IC₅₀ values for FAAH inhibition were reported as low as 6.8 nM for certain derivatives, indicating strong activity .

Case Studies

-

FAAH Inhibition :

- A series of chiral 3-(2-oxazoline)-phenyl N-alkylcarbamates were synthesized and evaluated for their FAAH inhibitory activity. The results demonstrated that the (R) enantiomers consistently outperformed their (S) counterparts in terms of potency .

- Molecular modeling studies have suggested that the oxazoline nitrogen interacts favorably with the FAAH active site, enhancing binding affinity and inhibition efficacy .

- Cancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC₅₀ (nM) | Comments |

|---|---|---|---|

| (R)-Oxazoline Derivative | Structure | 6.8 | Strong FAAH inhibitor |

| (S)-Oxazoline Derivative | Structure | 73 | Weaker than (R) counterpart |

| Non-substituted Oxazoline | Structure | <33 | More potent than substituted variants |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on ee (%) | Reference |

|---|---|---|---|

| Solvent | THF, anhydrous | >95% | |

| Temperature | 80–100°C (reflux) | Minimizes side products | |

| Catalyst | Pd(OAc)₂ with chiral ligands | 85–92% ee |

Advanced: What strategies mitigate steric hindrance during the coupling of bulky cyclohexyl-substituted oxazoline moieties?

Methodological Answer:

- Preorganization : Pre-form the oxazoline rings before binaphthyl coupling to reduce steric clashes during the final assembly .

- Stepwise Coupling : Sequential Suzuki-Miyaura or Ullmann couplings (vs. one-pot reactions) improve regioselectivity, as demonstrated in analogous isopropyl-substituted derivatives .

- Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition risks under prolonged heating .

Basic: Which spectroscopic techniques confirm the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons in the binaphthyl backbone and oxazoline rings. NOESY correlations confirm axial chirality .

- X-Ray Crystallography : Resolves absolute configuration; cyclohexyl substituents exhibit distinct torsional angles compared to tert-butyl analogs .

- CD Spectroscopy : Detects Cotton effects at 220–250 nm, confirming binaphthyl helicity .

Advanced: How can overlapping signals in NMR spectra due to binaphthyl chirality be resolved?

Methodological Answer:

- Variable Temperature NMR : Reduces signal broadening by slowing conformational exchange at low temperatures (−40°C) .

- Chiral Solvating Agents : Use (R)- or (S)-BINOL derivatives to induce diastereomeric splitting in proton signals .

- DFT Calculations : Predict chemical shifts for comparison with experimental data, resolving ambiguities in crowded regions .

Basic: How does this ligand compare to BINAP in asymmetric catalysis?

Methodological Answer:

- Steric Profile : The cyclohexyl groups provide greater steric bulk than BINAP’s phenyl rings, enhancing enantioselectivity in reactions requiring large chiral pockets (e.g., hydrogenation of bulky ketones) .

- Electronic Effects : Oxazoline’s electron-withdrawing nature stabilizes metal centers differently than BINAP’s diphosphine donors, affecting turnover rates in cross-coupling reactions .

Q. Table 2: Catalytic Performance Comparison

| Reaction Type | Ligand | ee (%) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | (R)-Cyclohexyl Oxazoline | 92 | |

| (R)-BINAP | 88 | ||

| Suzuki-Miyaura Coupling | (R)-Cyclohexyl Oxazoline | 85 |

Advanced: What catalytic applications exploit this ligand’s unique stereoelectronic properties?

Methodological Answer:

- Enantioselective C–H Activation : The rigid binaphthyl backbone directs regioselectivity in Pd-catalyzed arylations, outperforming BINAP in substrates with ortho substituents .

- Organocatalysis : The oxazoline’s Lewis basicity facilitates asymmetric aldol reactions when paired with proline derivatives .

Basic: How is enantiomeric purity assessed for this compound?

Methodological Answer:

- Chiral HPLC : Use columns with amylose or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Retention times correlate with ee values ≥99% .

- Polarimetry : Specific rotation ([α]D) comparisons with literature values (e.g., [α]D = +153° for (R,R)-configuration in similar derivatives) .

Advanced: How can diastereomer formation during synthesis be minimized or resolved?

Methodological Answer:

- Kinetic Resolution : Use chiral additives (e.g., (S)-proline) to selectively crystallize the desired diastereomer .

- Chromatographic Separation : Flash chromatography with silica gel modified with L-tartaric acid improves diastereomer resolution .

Data Contradiction: Conflicting reports on catalytic efficiency with cyclohexyl vs. isopropyl substituents—how to reconcile?

Methodological Answer:

- Steric vs. Electronic Trade-offs : Cyclohexyl groups increase enantioselectivity but reduce reaction rates in sterically crowded systems (e.g., Heck reactions), whereas isopropyl analogs offer faster kinetics .

- Solvent Dependency : Polar solvents (e.g., DMF) stabilize transition states better with cyclohexyl ligands, while nonpolar solvents favor isopropyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.